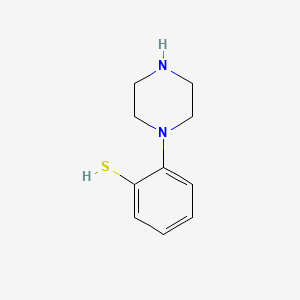
2-(Piperazin-1-yl)benzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperazin-1-yl)benzenethiol is an organic compound with the molecular formula C10H14N2S. It is characterized by the presence of a piperazine ring attached to a benzenethiol moiety. This compound is known for its utility as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting serotonin receptors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)benzenethiol typically involves the reaction of 2-chlorobenzenethiol with piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: N-alkylated or N-acylated derivatives of this compound.
科学研究应用
2-(Piperazin-1-yl)benzenethiol has a wide range of applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
作用机制
The mechanism of action of 2-(Piperazin-1-yl)benzenethiol primarily involves its interaction with serotonin receptors. The piperazine ring is known to mimic the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This interaction can influence various signaling pathways within the cell, leading to changes in neurotransmitter release and neuronal activity .
相似化合物的比较
- 2-(Piperazin-1-yl)benzothiazole
- 2-(Piperazin-1-yl)benzoxazole
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Comparison: 2-(Piperazin-1-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. For instance, 2-(Piperazin-1-yl)benzothiazole and 2-(Piperazin-1-yl)benzoxazole contain sulfur and oxygen heterocycles, respectively, which influence their electronic properties and biological activity. The thiol group in this compound allows for specific interactions with metal ions and proteins, making it a valuable compound in both chemical synthesis and biological research .
生物活性
Overview
2-(Piperazin-1-yl)benzenethiol, with the molecular formula C10H14N2S, is an organic compound characterized by a piperazine ring linked to a benzenethiol moiety. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. Its structure allows it to interact with various biological targets, primarily serotonin receptors, which play crucial roles in neuropharmacology.
The primary mechanism of action for this compound involves its ability to bind to serotonin receptors. The piperazine component mimics serotonin, facilitating its interaction with these receptors and modulating their activity. This interaction can influence neurotransmitter release and neuronal activity, which is significant in the treatment of neurological disorders such as depression and anxiety .
1. Pharmacological Effects
Research indicates that this compound exhibits notable pharmacological properties:
- Serotonergic Activity : The compound acts as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This activity is pivotal in developing treatments for mood disorders .
- Antineoplastic Properties : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values ranging from 34 to 42 µM against various tumor cell lines, suggesting potential as anticancer agents .
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several studies. The compound's derivatives exhibited varying levels of cytotoxicity against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB 231 | 34.31 |
| Compound B | U-87 MG | 38.29 |
| Compound C | A549 | >100 |
These results indicate that while some derivatives possess significant cytotoxic effects, others may require further modification to enhance their efficacy .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Study on Anthelmintic Activity : A derivative was tested for its larvicidal effects against Trichinella spiralis, showing a higher mortality rate compared to standard treatments like albendazole (ABZ). This suggests potential applications in treating parasitic infections .
- Cancer Research : In a comparative study, a piperazine-based benzimidazole derivative exhibited superior cytotoxicity compared to conventional chemotherapeutic agents like ABZ and ivermectin, indicating its potential as a novel anticancer agent .
Synthesis and Structural Variants
The synthesis of this compound typically involves reacting piperazine with 2-chlorobenzenethiol under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures . Variants of this compound have been synthesized to explore modifications that enhance biological activity.
属性
IUPAC Name |
2-piperazin-1-ylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHSYALJKNUPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














